molecular formula C15H14N2O B11872432 3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 1086-23-3

3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11872432
CAS No.: 1086-23-3
M. Wt: 238.28 g/mol
InChI Key: IVMLLUHSXAKHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(o-Tolyl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound based on the 2,3-dihydroquinazolin-4(1H)-one scaffold, which is recognized in medicinal chemistry as a privileged structure with diverse biological potential . While specific data for this exact analog is limited, research on closely related compounds within the same chemical family has demonstrated significant value in anticancer drug discovery . Members of the 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one families have been identified as potent, broad-spectrum cytotoxic agents against a wide panel of human cancer cell lines, including colon (HT29), glioblastoma (U87, SJ-G2), breast (MCF-7), and ovarian (A2780) cancers . The primary mechanism of action for the most active compounds in this series is the inhibition of tubulin polymerization . Tubulin is a central protein in cell division (mitosis), and its inhibition prevents cancer cells from proliferating. Prominent analogs, such as the 2-(naphthalen-1-yl) derivative, have been shown to completely inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and yielding sub-micromolar cytotoxicity, an effect comparable to known tubulin inhibitors like nocodazole . These compounds are modeled to bind within the colchicine binding pocket of tubulin . The synthesis of this compound family can be achieved through efficient, microwave-assisted catalytic methods, allowing for rapid access for research and development purposes . This product is intended for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1086-23-3

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C15H14N2O/c1-11-6-2-5-9-14(11)17-10-16-13-8-4-3-7-12(13)15(17)18/h2-9,16H,10H2,1H3

InChI Key

IVMLLUHSXAKHJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CNC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Reaction Optimization and Mechanistic Insights

Katla et al. developed a Ce(III)-proline complex ([Ce(L-Pro)₂]₂(Oxa)) as a recyclable heterogeneous catalyst for synthesizing 2-aryl-dihydroquinazolinones. Using o-tolualdehyde (2-methylbenzaldehyde) and anthranilamide in ethanol at 50–55°C, this method achieves 86–89% yields (Table 1). The catalyst’s Lewis acidity facilitates imine formation and intramolecular cyclization via a proposed mechanism (Figure 1):

  • Coordination Activation : Ce(III) coordinates with the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by anthranilamide.

  • Imine Formation : Dehydration yields an imine intermediate stabilized by Ce(III)-proline interactions.

  • Cyclization : The amine group attacks the imine, forming the dihydroquinazolinone ring.

Table 1: Ce(III)-Proline Catalyzed Synthesis of 3-(o-Tolyl)-2,3-dihydroquinazolin-4(1H)-one

ParameterOptimal ConditionYield (%)
Catalyst Loading5 mol%89
SolventEthanol89
Temperature (°C)50–5589
Reaction Time (h)4.589

The catalyst retained 85% activity after five cycles, as confirmed by SEM and XRD analyses. This method’s advantages include mild conditions, ethanol as a green solvent, and avoidance of column chromatography.

Potassium Carbonate-Mediated Synthesis in Methanol

Simplified Protocol for High-Yield Production

A solvent-mediated approach using K₂CO₃ in refluxing methanol provides a straightforward route to 3-(o-tolyl)-dihydroquinazolinones. The base promotes both imine formation and cyclization without metal catalysts. Key steps include:

  • Refluxing anthranilamide (1 mmol), o-tolualdehyde (1 mmol), and K₂CO₃ (1.3 mmol) in methanol for 4–6 hours.

  • Filtration of the base and evaporation of methanol yields the pure product (72–89%).

Table 2: K₂CO₃-Mediated Reaction Parameters

ParameterConditionYield (%)
BaseK₂CO₃89
SolventMethanol89
Temperature (°C)65 (reflux)89
Time (h)589

This method is notable for operational simplicity and avoidance of transition metals, though it requires longer reaction times compared to catalytic approaches.

ZnO Nanomicelle-Catalyzed Aqueous Synthesis

Eco-Friendly Synthesis with Reverse Micelles

Recent advances utilize ZnO nanomicelles in water to achieve 99% yields under ambient conditions. The micellar environment solubilizes hydrophobic reactants (o-tolualdehyde) while the ZnO surface activates the aldehyde via Lewis acid interactions. Key optimizations include:

  • Catalyst Loading : 10 mol% ZnO nanomicelles.

  • Solvent : Water, eliminating organic waste.

  • Temperature : Room temperature (25°C).

The mechanism involves:

  • Micellar Encapsulation : o-Tolualdehyde partitions into the micelle core.

  • ZnO Activation : Surface Zn²⁺ polarizes the aldehyde carbonyl.

  • Cyclization : Intramolecular amine attack forms the quinazolinone ring.

Table 3: ZnO Nanomicelle Performance in Aqueous Media

ParameterConditionYield (%)
Catalyst Loading10 mol%99
SolventWater99
Temperature (°C)2599
Time (h)199

This method excels in sustainability but requires specialized catalyst preparation.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for 3-(o-Tolyl)-dihydroquinazolin-4(1H)-one Synthesis

MethodCatalystSolventYield (%)Temp (°C)Green Metrics
Ce(III)-Proline[Ce(L-Pro)₂]₂Ethanol8950–55High
K₂CO₃BaseMethanol8965Moderate
ZnO NanomicellesZnOWater9925Excellent
  • Ce(III)-Proline : Best for recyclability and mild conditions.

  • K₂CO₃ : Ideal for labs lacking catalytic infrastructure.

  • ZnO Nanomicelles : Superior for green chemistry but requires nano-catalyst expertise.

Chemical Reactions Analysis

Catalytic Conditions and Reaction Mechanism

The reaction proceeds via a three-step mechanism:

  • Condensation : Aldehyde reacts with anthranilamide to form an imine intermediate.

  • Cyclization : Intramolecular nucleophilic attack forms the dihydroquinazolinone ring .

  • Decarboxylation : Loss of CO₂ stabilizes the final product .

Catalyst Roles

  • Lewis acids (e.g., [Ce(L-Pro)₂]₂(Oxa)) enhance electrophilicity of aldehydes .

  • Brønsted acids (e.g., squaric acid) stabilize transition states in aqueous conditions .

  • Coordination polymers (e.g., Ni-CP) facilitate electron transfer during cyclization .

Nucleophilic Substitution

The NH group at position 3 undergoes substitution with alkylating agents, expanding its pharmacological profile.

Cyclization Reactions

Under alkaline conditions, the compound can participate in further cyclizations to form polycyclic heterocycles, as demonstrated in three-component reactions with nitriles and arenediazonium salts .

Condensation Reactions

Derivatives are formed by reacting with carbonyl reagents (e.g., ketones, aldehydes) to modify the quinazolinone core .

NMR and IR Characterization

  • ¹H NMR : A singlet at δ 5.72–5.90 ppm corresponds to the NH proton in the cyclic amide .

  • ¹³C NMR : Carbonyl carbons appear at δ 163–164 ppm .

  • IR : Key peaks include C=O (1640–1650 cm⁻¹) and NH stretching (3300–3400 cm⁻¹) .

Thermal Stability

Melting points range from 177–240°C, depending on substituents .

Scientific Research Applications

Therapeutic Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .

1.2 Anti-leishmanial Properties

A notable application of 3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one is its use as an anti-leishmanial agent. Specific derivatives have shown promising results in both in silico and in vitro studies against Leishmania species, with IC50 values indicating potent activity . The binding affinity of these compounds to key proteins involved in Leishmania metabolism suggests a mechanism of action that warrants further exploration.

1.3 Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology . The structure-activity relationship (SAR) studies reveal that modifications to the quinazolinone core can enhance cytotoxicity against various cancer cell lines.

Synthesis Methodologies

The synthesis of this compound typically involves several methods, including:

  • One-Pot Synthesis : This method utilizes catalysts such as cerium-based compounds to facilitate the reaction between anthranilamide and aldehydes under mild conditions, yielding high purity products .
  • Eco-Friendly Approaches : Recent advancements have introduced eco-friendly solvents like 2-methyl tetrahydrofuran for synthesizing quinazolinones, reducing environmental impact while maintaining high yields .

Mechanism of Action

The mechanism of action of 3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacological Profiles

  • Anti-Tubercular Activity : Fluorophenyl-propargyl derivatives (e.g., 2d, MIC = 1.6 µg/mL) outperform chlorophenyl analogues, suggesting halogen size and position critically impact efficacy .
  • Enzyme Inhibition : 2,3-Dihydroquinazolin-4(1H)-ones with methylthio or sulfonyl groups (e.g., 2h in ) show cholinesterase and TRPM2 inhibition, relevant to neurodegenerative disease treatment .

Physicochemical Properties

  • Solubility: o-Tolyl derivatives are likely less water-soluble than hydroxyl- or amine-substituted analogues (e.g., 3-amino-2-thioxo in ) but more lipophilic, enhancing blood-brain barrier penetration .
  • Thermal Stability : Melting points for halogenated derivatives (e.g., 2e: 72–74°C) are lower than those with hydrogen-bonding groups (e.g., 2j: 174–176°C) .

Biological Activity

The compound 3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one is part of a broader class of 2,3-dihydroquinazolin-4(1H)-one derivatives , which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, typically involving the condensation of anthranilic acid derivatives with aldehydes. The presence of the o-tolyl group is crucial as it influences the compound's electronic properties and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2,3-dihydroquinazolin-4(1H)-one derivatives. For instance, a series of compounds were evaluated for their antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer), A549 (lung cancer), and U251 (brain cancer). Notably, compounds with structural similarities to this compound exhibited significant inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 32HepG25.0Inhibits tubulin polymerization
This compoundA549TBDTBD

TRPM2 Inhibition

Another notable activity is the inhibition of the Transient Receptor Potential Melastatin 2 (TRPM2) channel. This ion channel plays a critical role in various physiological processes including insulin release and cell death. Compounds related to this compound have been identified as selective TRPM2 inhibitors, with some derivatives showing IC50 values in the low micromolar range . This inhibition could provide therapeutic avenues for conditions like diabetes and neurodegenerative diseases.

The mechanistic pathways through which this compound exerts its biological effects include:

  • Tubulin Interaction : By binding to tubulin, these compounds disrupt microtubule dynamics essential for cell division.
  • Apoptosis Induction : Activation of apoptotic pathways through upregulation of cleaved PARP and caspases.
  • Ion Channel Modulation : Selective inhibition of TRPM2 channels alters calcium homeostasis within cells.

Study 1: Antitumor Activity in Vivo

In a recent study involving xenograft models, this compound demonstrated significant tumor growth inhibition without notable toxicity. This suggests a favorable therapeutic window for further development .

Study 2: TRPM2 Inhibition Effects

In vitro studies using calcium imaging techniques confirmed that derivatives of this compound effectively inhibit TRPM2-mediated calcium influx. This property was linked to reduced inflammatory responses in cellular models .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one derivatives, and how do reaction conditions influence yields?

  • Methodology : The compound is typically synthesized via multicomponent reactions (MCRs) involving isatoic anhydride, o-toluidine derivatives, and aldehydes. Catalysts such as hydroxyapatite nanoparticles (HAP NPs), β-cyclodextrin-SO3H, or Schiff base complexes are used under aqueous or green solvent conditions (60–90°C, 1–4 hours). For example, HAP NPs enable recyclability (up to 5 cycles) with yields >85% . Optimization of stoichiometry, solvent polarity, and catalyst loading is critical to avoid side products like open-chain thioureas .

Q. Which spectroscopic techniques are most effective for characterizing 2,3-dihydroquinazolin-4(1H)-one derivatives?

  • Methodology :

  • 1H/13C NMR : Resolves aromatic protons (δ 6.5–8.0 ppm), NH groups (δ 5.9–6.2 ppm), and stereochemistry at C2/C3 positions .
  • IR Spectroscopy : Identifies carbonyl (1660–1680 cm⁻¹) and C=N (1610–1630 cm⁻¹) stretches .
  • UV/Vis : Monitors π→π* transitions in substituted aryl rings (λmax 250–300 nm) .
  • X-ray crystallography : Validates cyclic structure and hydrogen-bonding networks .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral 2,3-dihydroquinazolin-4(1H)-one derivatives?

  • Methodology : Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived acids) or kinetic resolution via lipase-mediated transesterification has been proposed. For example, β-cyclodextrin-SO3H may induce stereoselectivity in aqueous media, though experimental data for o-tolyl derivatives remain limited. Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) is recommended for analytical separation .

Q. What mechanistic pathways explain contradictions in reaction outcomes between aldehydes and amines during MCRs?

  • Methodology : Competing pathways include:

  • Imine formation : Electron-deficient aldehydes favor Schiff base intermediates, while steric hindrance from o-tolyl groups slows cyclization .
  • Nucleophilic attack : Basic catalysts (e.g., KOH/DMSO) promote carbonyl activation, but excess base may hydrolyze isatoic anhydride prematurely .
  • Isotopic labeling (e.g., ¹⁵N tracing) and in-situ FTIR can map intermediate formation .

Q. How do substituents on the o-tolyl group modulate biological activity, and how can conflicting cytotoxicity data be rationalized?

  • Methodology :

  • Anti-inflammatory activity : Electron-withdrawing groups (e.g., NO₂, Br) enhance COX-2 inhibition (IC50 < 10 µM), while methoxy groups reduce potency due to decreased electrophilicity .
  • Cytotoxicity : Substituent positioning affects apoptosis pathways. For instance, 5-nitro derivatives induce caspase-8 activation in MCF-7 cells, whereas chloro analogs trigger mitochondrial dysfunction .
  • Structure-Activity Relationship (SAR) studies using Hammett constants and molecular docking (e.g., AutoDock Vina) are essential to resolve contradictions .

Experimental Design & Data Analysis

Q. What strategies optimize recyclability of heterogeneous catalysts in dihydroquinazolinone synthesis?

  • Methodology :

  • Catalyst design : Mesoporous supports (e.g., COF-MOF hybrids) improve stability and active site accessibility, achieving >90% yield retention after 10 cycles .
  • Leaching tests : ICP-MS analysis of reaction filtrates confirms minimal metal loss (<0.5 ppm) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability of catalysts under reflux conditions .

Q. How can reaction scalability be improved without compromising green chemistry principles?

  • Methodology :

  • Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME) for higher boiling points and lower toxicity .
  • Flow chemistry : Microreactors reduce reaction time (≤30 minutes) and enhance heat/mass transfer .
  • Process intensification : Microwave-assisted synthesis (100 W, 80°C) cuts energy use by 40% compared to conventional heating .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for dihydroquinazolinones, while others show negligible effects?

  • Analysis : Discrepancies arise from:

  • Strain specificity : Gram-positive bacteria (e.g., S. aureus) are more susceptible due to thinner cell walls, whereas Gram-negative species (e.g., E. coli) resist penetration .
  • Biofilm formation : Sub-inhibitory concentrations may inadvertently enhance biofilm density, masking bactericidal effects .
  • Standardization : Use CLSI/MIC guidelines and check for adjuvant effects (e.g., thiadiazole moieties synergizing with β-lactams) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.